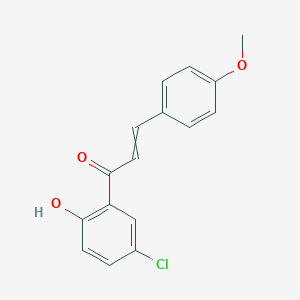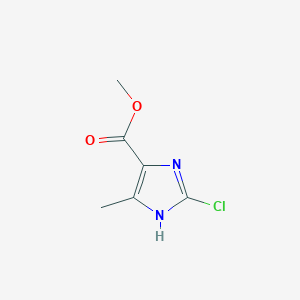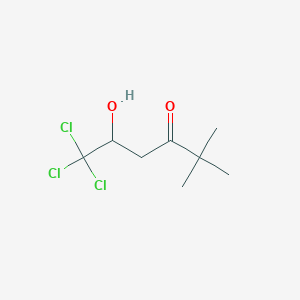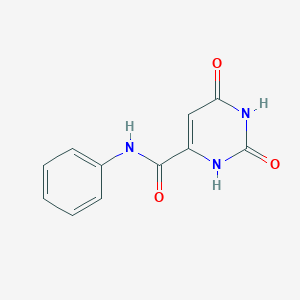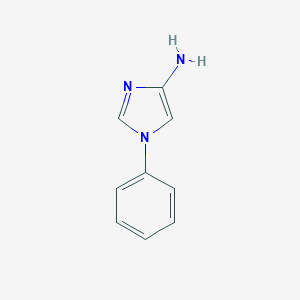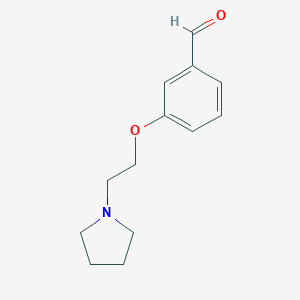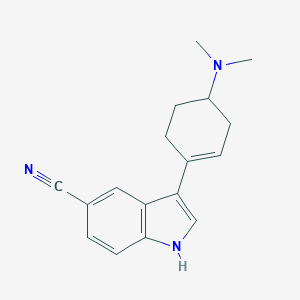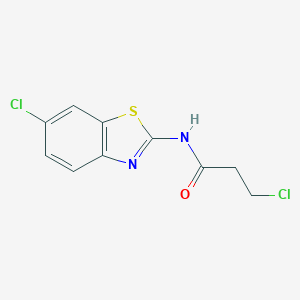
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide promotes the acetylation of histone proteins, which leads to the activation of gene expression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide are mainly related to its inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can modulate the expression of genes involved in immune response and inflammation. The physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide have been studied in animal models, and it has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. This makes it a valuable tool for studying the role of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes in various biological processes. However, one of the limitations of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors such as 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is their non-specificity. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can affect the expression of many genes, and it can be challenging to determine the specific genes that are affected by the inhibitor.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide. One potential direction is to study the combination of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors with other anticancer agents to improve their efficacy. Another direction is to study the effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors on the immune system and their potential use in immunotherapy. In addition, further research is needed to determine the specific genes that are affected by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors and their role in various biological processes. Overall, the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide and other 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good to excellent yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
113767-29-6 |
|---|---|
Nombre del producto |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
Fórmula molecular |
C10H8Cl2N2OS |
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-3-9(15)14-10-13-7-2-1-6(12)5-8(7)16-10/h1-2,5H,3-4H2,(H,13,14,15) |
Clave InChI |
GGPLIRKZIRYPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



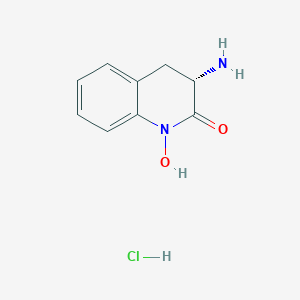
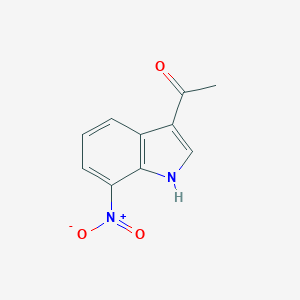
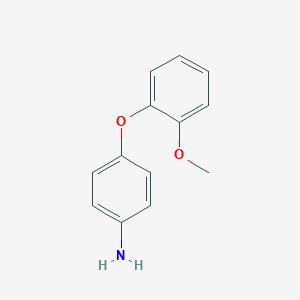
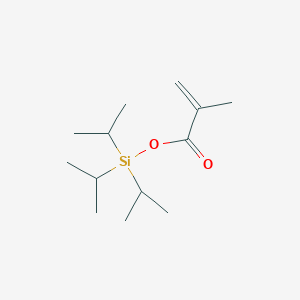
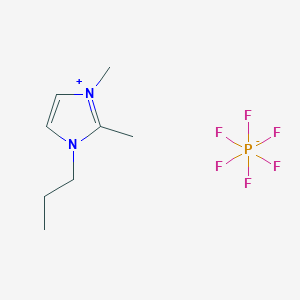
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
